An In-depth Technical Guide to 2-Bromo-1,5-dimethyl-1H-imidazole
An In-depth Technical Guide to 2-Bromo-1,5-dimethyl-1H-imidazole
CAS Number: 235426-31-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,5-dimethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information on structurally analogous compounds to provide a robust predictive framework for its properties, synthesis, and potential biological activities.
Physicochemical Properties
While specific experimental data for 2-Bromo-1,5-dimethyl-1H-imidazole is not widely available, its physicochemical properties can be predicted based on data from closely related compounds.
Table 1: Physicochemical Data of 2-Bromo-1,5-dimethyl-1H-imidazole and Related Compounds
| Property | 2-Bromo-1,5-dimethyl-1H-imidazole (Predicted/Reported) | 2-Bromo-1-methyl-1H-imidazole | 2,5-Dibromo-1,4-dimethyl-1H-imidazole |
| CAS Number | 235426-31-0 | 16681-59-7 | 850429-58-2 |
| Molecular Formula | C₅H₇BrN₂ | C₄H₅BrN₂ | C₅H₆Br₂N₂ |
| Molecular Weight | 175.03 g/mol | 161.00 g/mol | 253.93 g/mol |
| Melting Point | 40-42 °C[1] | Solid (form)[2] | White to light yellow solid |
| Boiling Point | 253.6±33.0 °C (Predicted)[1] | 172 °C (lit.)[2] | Not available |
| Density | Not available | 1.649 g/mL at 25 °C (lit.)[2] | Not available |
| Refractive Index | Not available | n20/D 1.5440 (lit.)[2] | Not available |
Spectral Data
Table 2: Predicted and Analogous ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromo-1,5-dimethyl-1H-imidazole | (Predicted) | Signals for two methyl groups and one imidazole ring proton are expected. |
| 2-Bromo-1H-imidazole | Not specified | Not specified |
Table 3: Predicted and Analogous ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromo-1,5-dimethyl-1H-imidazole | (Predicted) | Signals for two distinct methyl carbons and three imidazole ring carbons are expected. |
| Imidazole | H₂O | Not specified |
Table 4: Predicted and Analogous Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 2-Bromo-1,5-dimethyl-1H-imidazole | (Predicted) | ~175.98 (⁷⁹Br), ~177.98 (⁸¹Br) |
| 2-Bromo-1-methyl-1H-imidazole | Not specified | Not specified |
Table 5: Predicted and Analogous FT-IR Spectral Data
| Compound | Sample Phase | Key Vibrational Bands (cm⁻¹) |
| 2-Bromo-1,5-dimethyl-1H-imidazole | (Predicted) | C-H stretching, C=N stretching, C-N stretching, C-Br stretching. |
| 2-ethyl-1H-benzo[d]imidazole | Not specified | Not specified |
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole is not detailed in the available literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted imidazoles.
Proposed Synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole
A common method for the synthesis of 2-bromoimidazoles involves the direct bromination of the corresponding imidazole derivative.
Reaction Scheme:
Figure 1: Proposed synthetic workflow for 2-Bromo-1,5-dimethyl-1H-imidazole.
Materials:
-
1,5-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-Bromo-1,5-dimethyl-1H-imidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been reported for 2-Bromo-1,5-dimethyl-1H-imidazole, the imidazole scaffold is a well-known pharmacophore present in many biologically active compounds. Bromo-substituted imidazole derivatives, in particular, have garnered significant interest as potential therapeutic agents, especially in the field of oncology.
Kinase Inhibition
Numerous studies have demonstrated that substituted imidazoles and benzimidazoles can act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The bromine atom on the imidazole ring can serve as a crucial interaction point within the kinase active site or as a handle for further chemical modifications to enhance potency and selectivity.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Bromo-substituted benzimidazole derivatives have shown inhibitory activity against EGFR, a key driver in many cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Similar to EGFR, HER2 is another important target in cancer therapy, and imidazole-based compounds have been explored as potential inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 is a promising strategy for cancer treatment, and some imidazole derivatives have shown activity against this kinase.
-
mTOR (mammalian Target of Rapamycin): This kinase is a central regulator of cell growth and proliferation and is a validated target for cancer therapy. Bromo-substituted benzimidazoles have been investigated as potential mTOR inhibitors.
Involvement in Signaling Pathways
Given the potential for kinase inhibition, 2-Bromo-1,5-dimethyl-1H-imidazole could potentially modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many human cancers, leading to increased cell proliferation, survival, and resistance to therapy.
Figure 2: Potential role of 2-Bromo-1,5-dimethyl-1H-imidazole in the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of 2-Bromo-1,5-dimethyl-1H-imidazole as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Figure 3: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
2-Bromo-1,5-dimethyl-1H-imidazole represents a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a lead compound for the development of novel therapeutics, particularly in the area of oncology. Further synthesis and biological evaluation of this and related compounds are warranted to fully explore their therapeutic potential. This technical guide provides a foundational understanding to aid researchers in these endeavors.
